molecular formula C16H24N2O3 B6609652 tert-butyl N-[2-(1,2,3,4-tetrahydroquinolin-3-yloxy)ethyl]carbamate CAS No. 2870659-60-0

tert-butyl N-[2-(1,2,3,4-tetrahydroquinolin-3-yloxy)ethyl]carbamate

Cat. No.: B6609652
CAS No.: 2870659-60-0
M. Wt: 292.37 g/mol
InChI Key: HLZSAQVWGGAIID-UHFFFAOYSA-N
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Description

tert-butyl N-[2-(1,2,3,4-tetrahydroquinolin-3-yloxy)ethyl]carbamate: is a synthetic organic compound that belongs to the class of carbamates This compound is characterized by the presence of a tert-butyl group, a tetrahydroquinoline moiety, and a carbamate functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[2-(1,2,3,4-tetrahydroquinolin-3-yloxy)ethyl]carbamate typically involves the following steps:

    Formation of the Tetrahydroquinoline Moiety: The starting material, 1,2,3,4-tetrahydroquinoline, is synthesized through the reduction of quinoline using hydrogen gas in the presence of a metal catalyst such as palladium on carbon.

    Attachment of the Ethyl Group: The tetrahydroquinoline is then reacted with ethylene oxide under basic conditions to introduce the ethyl group, forming 2-(1,2,3,4-tetrahydroquinolin-3-yloxy)ethanol.

    Formation of the Carbamate: The final step involves the reaction of 2-(1,2,3,4-tetrahydroquinolin-3-yloxy)ethanol with tert-butyl chloroformate in the presence of a base such as triethylamine to form this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: tert-butyl N-[2-(1,2,3,4-tetrahydroquinolin-3-yloxy)ethyl]carbamate can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst, resulting in the reduction of the carbamate group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl group can be replaced by other nucleophiles such as halides or alkoxides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium on carbon, mild temperatures.

    Substitution: Halides, alkoxides, polar aprotic solvents.

Major Products Formed

    Oxidation: Oxidized derivatives with altered functional groups.

    Reduction: Amines and other reduced forms.

    Substitution: Substituted derivatives with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl N-[2-(1,2,3,4-tetrahydroquinolin-3-yloxy)ethyl]carbamate is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a pharmacological agent. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the areas of neuroprotection and anti-inflammatory activity.

Medicine

In medicine, this compound is investigated for its therapeutic potential. It is explored for its effects on neurological disorders, inflammation, and other medical conditions.

Industry

In the industrial sector, this compound is used in the development of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism of action of tert-butyl N-[2-(1,2,3,4-tetrahydroquinolin-3-yloxy)ethyl]carbamate involves its interaction with specific molecular targets. It is believed to modulate the activity of certain enzymes and receptors, leading to its observed biological effects. The pathways involved include modulation of neurotransmitter systems, inhibition of inflammatory mediators, and interaction with cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    tert-butyl N-[2-(1,2,3,4-tetrahydroisoquinolin-3-yloxy)ethyl]carbamate: Similar structure with an isoquinoline moiety instead of quinoline.

    tert-butyl N-[2-(1,2,3,4-tetrahydroquinolin-3-yloxy)propyl]carbamate: Similar structure with a propyl group instead of an ethyl group.

    tert-butyl N-[2-(1,2,3,4-tetrahydroquinolin-3-yloxy)butyl]carbamate: Similar structure with a butyl group instead of an ethyl group.

Uniqueness

tert-butyl N-[2-(1,2,3,4-tetrahydroquinolin-3-yloxy)ethyl]carbamate is unique due to its specific combination of functional groups and the presence of the tetrahydroquinoline moiety. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

tert-butyl N-[2-(1,2,3,4-tetrahydroquinolin-3-yloxy)ethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O3/c1-16(2,3)21-15(19)17-8-9-20-13-10-12-6-4-5-7-14(12)18-11-13/h4-7,13,18H,8-11H2,1-3H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLZSAQVWGGAIID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCOC1CC2=CC=CC=C2NC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.37 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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